molecular formula C20H27N5O3S B14970681 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B14970681
M. Wt: 417.5 g/mol
InChI Key: YNGOGQYCOVTIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and piperidine moieties

Preparation Methods

The synthesis of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and piperidine, under conditions such as reflux or catalytic hydrogenation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or piperidine moieties, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties can mimic natural substrates or ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine include other pyridazine derivatives with piperazine or piperidine substitutions. These compounds may share similar chemical properties and biological activities but can differ in their specific interactions with molecular targets. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties.

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C20H27N5O3S/c1-28-17-5-7-18(8-6-17)29(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-2-4-12-23/h5-10H,2-4,11-16H2,1H3

InChI Key

YNGOGQYCOVTIFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.